(2E,4Z)-4-ethylhexa-2,4-dienoic acid
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Overview
Description
(2E,4Z)-4-ethylhexa-2,4-dienoic acid is an organic compound with the molecular formula C8H12O2. It is characterized by the presence of a carboxylic acid group and conjugated double bonds, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-4-ethylhexa-2,4-dienoic acid typically involves the reaction of ethyl-substituted alkenes with suitable reagents to introduce the carboxylic acid functionality. One common method is the reaction of 4-ethyl-2,4-hexadiene with an oxidizing agent to form the desired acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(2E,4Z)-4-ethylhexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.
Substitution: The hydrogen atoms on the double bonds can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction reactions.
Substitution Reagents: Halogens (e.g., bromine, chlorine) and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of higher carboxylic acids.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
(2E,4Z)-4-ethylhexa-2,4-dienoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E,4Z)-4-ethylhexa-2,4-dienoic acid involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds and carboxylic acid group play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
(2E,4Z)-4-ethylhexa-2,4-dienoic acid can be compared with other similar compounds such as:
Hexa-2,4-dienoic acid: Lacks the ethyl substitution, resulting in different chemical properties.
Sorbic acid: A well-known preservative with similar conjugated double bonds but different substitution patterns.
2,4-Hexadienoic acid, ethyl ester: An ester derivative with distinct reactivity and applications
Conclusion
This compound is a versatile compound with significant importance in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike.
Properties
IUPAC Name |
(2E,4Z)-4-ethylhexa-2,4-dienoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-7(4-2)5-6-8(9)10/h3,5-6H,4H2,1-2H3,(H,9,10)/b6-5+,7-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRFQULGRIAPJL-UDQYSLBASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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